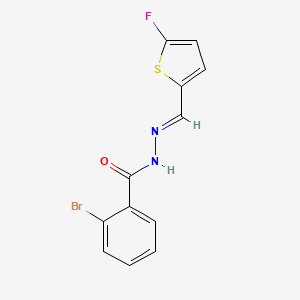
2-Bromo-N'-((5-fluorothiophen-2-yl)methylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]BENZOHYDRAZIDE is a complex organic compound that features a bromine atom, a fluorine-substituted thiophene ring, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]BENZOHYDRAZIDE typically involves the condensation of 2-bromobenzohydrazide with 5-fluoro-2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Oxidation Reactions: Oxidized derivatives of the original compound.
Reduction Reactions: Reduced forms of the compound, potentially altering the functional groups present.
Scientific Research Applications
2-BROMO-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Could be used in the development of organic semiconductors or other advanced materials.
Biological Studies: May serve as a probe or ligand in biochemical assays.
Mechanism of Action
The mechanism of action for 2-BROMO-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]BENZOHYDRAZIDE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluorotoluene
- 2-Bromo-5-fluorobenzoic acid
- 2-Bromo-5-fluorobenzotrifluoride
Uniqueness
2-BROMO-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]BENZOHYDRAZIDE is unique due to the presence of both a bromine atom and a fluorine-substituted thiophene ring, which can impart distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H8BrFN2OS |
|---|---|
Molecular Weight |
327.17 g/mol |
IUPAC Name |
2-bromo-N-[(E)-(5-fluorothiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C12H8BrFN2OS/c13-10-4-2-1-3-9(10)12(17)16-15-7-8-5-6-11(14)18-8/h1-7H,(H,16,17)/b15-7+ |
InChI Key |
OUOMWWWCVQCPAY-VIZOYTHASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(S2)F)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(S2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















